molecular formula C20H23BrN2O2S B4071074 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(sec-butyl)benzamide

2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(sec-butyl)benzamide

Cat. No. B4071074
M. Wt: 435.4 g/mol
InChI Key: VDJYYPSFPRQYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(sec-butyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BZB, and it is synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The mechanism of action of BZB is not fully understood, but it is believed to involve the modulation of various biochemical pathways. BZB has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. BZB has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BZB has been shown to have various biochemical and physiological effects, including the modulation of enzyme activity, the regulation of protein synthesis, and the modulation of neurotransmitter levels in the brain. BZB has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using BZB in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of BZB, including the investigation of its potential as a drug candidate for the treatment of various diseases, the elucidation of its mechanism of action, and the development of more efficient synthesis methods. Additionally, the investigation of BZB's effects on various biochemical pathways may lead to the discovery of new therapeutic targets for the treatment of various disorders.

Scientific Research Applications

BZB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, BZB has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, BZB has been studied for its effects on various biochemical pathways, including the regulation of protein synthesis and the modulation of enzyme activity. In pharmacology, BZB has been investigated for its potential as a therapeutic agent for the treatment of various disorders, including anxiety and depression.

properties

IUPAC Name

2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-butan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2S/c1-3-14(2)22-20(25)16-9-5-7-11-18(16)23-19(24)13-26-12-15-8-4-6-10-17(15)21/h4-11,14H,3,12-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJYYPSFPRQYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(butan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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